1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine
CAS No.: 1040651-21-5
Cat. No.: VC6603238
Molecular Formula: C16H24N6O3S
Molecular Weight: 380.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040651-21-5 |
|---|---|
| Molecular Formula | C16H24N6O3S |
| Molecular Weight | 380.47 |
| IUPAC Name | 1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine |
| Standard InChI | InChI=1S/C16H24N6O3S/c1-3-12-26(23,24)21-10-8-20(9-11-21)13-16-17-18-19-22(16)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3 |
| Standard InChI Key | QMKMQDVFHKIYMN-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine (CAS: 1040651-21-5) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₆H₂₄N₆O₃S and a molecular weight of 380.47 g/mol. Its IUPAC name reflects the integration of a tetrazole ring substituted with a 4-methoxyphenyl group, linked via a methylene bridge to a piperazine core bearing a propylsulfonyl substituent.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1040651-21-5 |
| Molecular Formula | C₁₆H₂₄N₆O₃S |
| Molecular Weight | 380.47 g/mol |
| SMILES | CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |
| InChIKey | QMKMQDVFHKIYMN-UHFFFAOYSA-N |
| PubChem CID | 30858574 |
The tetrazole moiety (C₅H₃N₄) is a five-membered aromatic ring known for its bioisosteric equivalence to carboxylic acids, enhancing metabolic stability in drug candidates . The piperazine ring (C₄H₁₀N₂) contributes to solubility and bioavailability, while the propylsulfonyl group (-SO₂C₃H₇) may influence receptor binding through polar interactions .
Synthesis and Manufacturing Processes
The synthesis of this compound involves multi-step organic reactions, as inferred from analogous tetrazolyl-piperazine derivatives. A representative protocol, adapted from methods for related structures, includes:
-
Tetrazole Formation: Reaction of 4-methoxyphenyl isonitrile with sodium azide in methanol, catalyzed by cotarnine chloride or similar agents, yields the 1-(4-methoxyphenyl)-1H-tetrazole intermediate .
-
Alkylation: The tetrazole is alkylated with chloromethyl piperazine under basic conditions to attach the methylene bridge.
-
Sulfonylation: The piperazine nitrogen is sulfonylated using propylsulfonyl chloride, completing the synthesis.
Table 2: Synthetic Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tetrazole | NaN₃, p-methoxyphenyl isonitrile, MeOH | 60–75% |
| Alkylation | Chloromethyl piperazine, K₂CO₃, DMF | 50–65% |
| Sulfonylation | Propylsulfonyl chloride, Et₃N, DCM | 70–85% |
Critical challenges include optimizing reaction temperatures to prevent tetrazole decomposition and ensuring regioselectivity during sulfonylation . Purification typically involves crystallization from ethyl acetate-hexane mixtures.
Physicochemical Properties
While experimental solubility data remain unreported, computational predictions suggest moderate lipophilicity (LogP ≈ 2.1) due to the methoxyphenyl and sulfonyl groups. The compound’s molar mass (380.47 g/mol) aligns with Lipinski’s rule of five, indicating potential oral bioavailability.
Table 3: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 2.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area | 110 Ų |
The sulfonyl group enhances water solubility compared to non-polar analogs, though the tetrazole’s aromaticity may limit dissolution in aqueous media .
Research Applications and Future Directions
Current research focuses on:
-
Structure-Activity Relationship (SAR) Studies: Modifying the sulfonyl chain length or methoxyphenyl substituents to enhance potency .
-
Formulation Development: Encapsulation in nanocarriers to improve solubility and bioavailability.
-
Target Identification: Screening against kinase libraries or inflammatory markers using high-throughput assays.
Table 4: Proposed Research Priorities
| Area | Objective |
|---|---|
| SAR Optimization | Enhance binding affinity to chemokine receptors |
| Toxicity Profiling | Assess hepatotoxicity and CYP inhibition |
| In Vivo Efficacy | Evaluate anti-inflammatory activity in murine models |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume